Synthesis Route Efficiency: 87% NaBH₄ Reduction Yield Outperforms Alternative 63% Route for the Same Target
The target compound is accessible via two documented synthetic routes, with a large yield differential. Route 1—NaBH₄ reduction of 5-[3,5-bis(trifluoromethyl)phenyl]furan-2-carbaldehyde in ethanol—delivers {5-[3,5-bis(trifluoromethyl)phenyl]furan-2-yl}methanol in 87% isolated yield after silica gel chromatography . Route 2—direct coupling of furfuryl alcohol with 3,5-bis(trifluoromethyl)bromobenzene mediated by potassium acetate—affords the same product in only approximately 63% yield . The 87% yield is reported with full ¹H-NMR characterization (300 MHz, CDCl₃) at 5.02 g scale , demonstrating preparative reliability.
| Evidence Dimension | Isolated synthetic yield of the same target compound |
|---|---|
| Target Compound Data | 87% yield (NaBH₄ reduction of aldehyde precursor, 5.02 g scale) |
| Comparator Or Baseline | Approximately 85% yield (Route 1, alternative source) and approximately 63% yield (Route 2, furfuryl alcohol + 3,5-bis(trifluoromethyl)bromobenzene + KOAc) |
| Quantified Difference | Route 1 (87%) exceeds Route 2 (63%) by 24 absolute percentage points (approximately 1.38× higher yield) |
| Conditions | Route 1: NaBH₄ (2.0 eq), EtOH, rt, 1 h; Route 2: furfuryl alcohol, 3,5-bis(trifluoromethyl)bromobenzene, KOAc |
Why This Matters
The 24-percentage-point yield advantage directly reduces cost-per-gram for procurement and makes Route 1 the preferred manufacturing pathway for scale-up.
